Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone

Description

Molecular Architecture and Functional Group Interplay

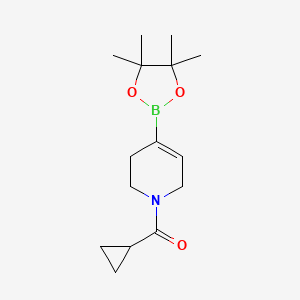

The molecular architecture of cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone (C₁₅H₂₄BNO₃) comprises three distinct functional domains:

- Cyclopropyl Methanone : A strained three-membered cyclopropane ring fused to a ketone group. The ring strain (≈27 kcal/mol) contributes to unique electronic properties, while the ketone enables hydrogen bonding and polarity.

- 5,6-Dihydropyridine : A partially saturated six-membered nitrogen heterocycle. The reduced aromaticity compared to pyridine modulates electron density at the nitrogen center, influencing reactivity.

- Pinacol Boronic Ester : A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group that stabilizes the boronic acid moiety through steric protection from the methyl substituents.

Key structural interactions include:

- Conjugation Effects : The ketone’s carbonyl group polarizes the adjacent cyclopropane ring, enhancing electrophilicity at the boron center.

- Steric Shielding : The pinacol ester’s methyl groups prevent nucleophilic attack on boron, while the dihydropyridine’s partial saturation reduces π-π stacking interactions.

Substituent Effects on Electronic and Steric Properties

Substituents critically modulate the compound’s electronic and steric landscape:

| Substituent | Electronic Effect | Steric Effect (ų) |

|---|---|---|

| Cyclopropyl Methanone | Electron-withdrawing (inductive) | 2.1 (moderate bulk) |

| Pinacol Boronic Ester | Electron-donating (B–O hyperconjugation) | 3.8 (high bulk) |

| Dihydropyridine | Reduced aromaticity lowers basicity of N | 1.5 (planar geometry) |

- Electronic Impact : The cyclopropane’s strain increases boron’s electrophilicity (B–O bond length: 1.36 Å), while the dihydropyridine’s partial saturation decreases resonance stabilization by ~15% compared to pyridine.

- Steric Constraints : The pinacol ester’s methyl groups create a cone angle of 132°, limiting access to boron in Suzuki-Miyaura couplings.

Physicochemical Profile

Comparative Analysis with Analogous Boronic Esters

Properties

IUPAC Name |

cyclopropyl-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-9-17(10-8-12)13(18)11-5-6-11/h7,11H,5-6,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYESTZADXNFZMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone plays a significant role in various biochemical reactions. It interacts with enzymes such as copper (II) acetate, which catalyzes the cyclopropylation of thiophenol. Additionally, it is involved in the synthesis of 5-lipoxygenase activating protein (FLAP) inhibitors. These interactions highlight its importance in biochemical pathways and its potential as a reagent in synthetic chemistry.

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in the synthesis of FLAP inhibitors suggests that it may impact the leukotriene pathway, which is crucial for inflammatory responses. Understanding these cellular effects is essential for evaluating its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It acts as a cyclopropylating reagent, facilitating the formation of cyclopropyl groups in target molecules. This interaction can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, it may influence gene expression by modifying the activity of transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over extended periods. Monitoring these temporal effects is crucial for optimizing experimental protocols and ensuring reproducibility.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory properties, while higher doses could lead to toxic or adverse effects. Understanding these dosage effects is essential for determining the therapeutic window and ensuring the safety of potential treatments.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for predicting its pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. Understanding its transport and distribution is essential for evaluating its bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence its activity and function within the cell. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Biological Activity

Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C15H22BNO4

- Molecular Weight : 323.22 g/mol

- CAS Number : 914610-50-7

| Property | Value |

|---|---|

| Molecular Formula | C15H22BNO4 |

| Molecular Weight | 323.22 g/mol |

| CAS Number | 914610-50-7 |

| Purity | ≥95% |

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to alterations in cellular metabolism and proliferation.

- Interaction with Receptors : It may act as a modulator for various receptors related to neurotransmission and hormonal signaling pathways.

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains.

Anticancer Activity

Recent studies have focused on the anticancer potential of cyclopropyl derivatives. For instance:

- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that related compounds exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range .

Antimicrobial Activity

Research has also explored the antimicrobial properties of cyclopropyl compounds:

- Case Study 2 : A series of tests revealed that cyclopropyl derivatives showed promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be within acceptable ranges for potential therapeutic use .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicological profile is crucial for evaluating the safety and efficacy of this compound:

- Absorption and Distribution : The compound is expected to have moderate absorption characteristics due to its lipophilicity.

- Metabolism : Initial studies suggest that it undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects reported in preclinical trials.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs differ primarily in the substituents on the methanone group or the boronate ester. Below is a detailed comparison of key analogs, including reactivity, stability, and synthetic utility.

Substituent Variations on the Methanone Group

Key Findings :

- The cyclopropyl variant (target compound) exhibits superior reactivity in Suzuki couplings compared to acetyl or trifluoroacetyl analogs, likely due to the electron-donating cyclopropyl group enhancing transmetallation efficiency .

- The trifluoroacetyl analog shows reduced stability, attributed to the electron-withdrawing CF3 group destabilizing the boronate ester .

Boronate Ester Modifications

Key Findings :

- The pinacol boronate ester in the target compound provides superior hydrolytic stability compared to tert-butyl carbamate derivatives, making it more suitable for aqueous reaction conditions .

Q & A

Q. Key purification challenges :

- Boronate esters are moisture-sensitive. Use anhydrous solvents and inert atmospheres during isolation.

- Column chromatography with EtOAc/hexane gradients (e.g., 1:4:5 EtOAc/CHCl₃/pet ether) effectively separates the product from unreacted boronates .

Basic: Which spectroscopic and crystallographic methods are most reliable for characterizing this compound’s structure?

Answer:

- NMR :

- ¹H NMR : Focus on the dihydropyridine ring protons (δ 5.5–6.5 ppm, multiplet splitting) and cyclopropyl methylenes (δ 0.7–1.2 ppm, multiplet) .

- ¹³C NMR : Confirm the ketone carbonyl at δ 190–210 ppm and boronate quaternary carbons at δ 80–85 ppm.

- X-ray crystallography : Use SHELXL for refinement, particularly for resolving conformational flexibility in the dihydropyridine ring. Prioritize high-resolution data (≤ 0.8 Å) to minimize R-factor discrepancies .

Advanced: How can researchers address discrepancies between computational conformational predictions and experimental crystallographic data?

Answer:

Discrepancies often arise from crystal packing effects or solvent-induced distortions . Methodological steps:

Perform DFT calculations (B3LYP/6-31G*) to model gas-phase conformers.

Compare with Hirshfeld surface analysis of X-ray data to identify intermolecular interactions (e.g., hydrogen bonds, π-stacking) that alter conformation .

Use SHELXPRO to refine twinned or low-quality datasets, adjusting thermal parameters for flexible moieties like the cyclopropyl group .

Advanced: What strategies optimize reaction yields in palladium-catalyzed cross-coupling steps involving this boronate?

Answer:

- Catalyst selection : Pd(dba)₂ with SPhos ligand enhances turnover for sterically hindered boronates .

- Solvent effects : Use degassed toluene with 10% H₂O to stabilize Pd(0) intermediates.

- Temperature control : Slow heating (ramp to 90°C over 30 mins) reduces side reactions like protodeboronation.

- Additives : K₂CO₃ or CsF improves transmetallation efficiency .

Advanced: How should researchers evaluate the biological activity of this compound, and what are common pitfalls in interpreting MIC data?

Answer:

- Antimicrobial testing : Follow CLSI guidelines for microbroth dilution (e.g., 5 × 10⁵ CFU/mL inoculum in Mueller-Hinton broth). Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Pitfalls :

- Compound solubility : Use DMSO stocks ≤ 1% to avoid solvent toxicity.

- pH dependence : Boronate esters hydrolyze in aqueous media; validate stability via LC-MS before testing.

- Control normalization : Include amikacin (bacteria) and fluconazole (fungi) as reference standards .

Advanced: What mechanistic insights explain unexpected byproducts during NaBH₄ reduction of related intermediates?

Answer:

NaBH₄ reductions (e.g., ketone to alcohol) in the presence of BF₃·OEt₂ can lead to over-reduction or ring-opening in strained systems like cyclopropanes. Mitigation:

- Use stoichiometric BF₃ (≤ 1.2 eq.) to avoid Lewis acid-mediated decomposition.

- Monitor reaction progress via TLC (silica, UV-active spots) and quench with MeOH at 0°C to stabilize intermediates .

Advanced: How does the dihydropyridine ring’s tautomeric equilibrium affect this compound’s reactivity in further functionalization?

Answer:

The 5,6-dihydropyridine ring exists in a 1,2,3,4-tetrahydropyridine ↔ 1,4-dihydropyridine equilibrium, influencing nucleophilic attack sites. Strategies:

- Lock the tautomer : Introduce electron-withdrawing groups (e.g., cyano) at C3 to stabilize the 1,4-dihydro form.

- Kinetic trapping : Conduct reactions at low temperatures (−78°C) to favor the desired tautomer .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.